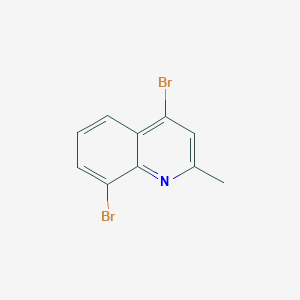

4,8-Dibromo-2-methylquinoline

Description

Properties

IUPAC Name |

4,8-dibromo-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2N/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTIXHNVOIKNFKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653704 | |

| Record name | 4,8-Dibromo-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-55-8 | |

| Record name | 4,8-Dibromo-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,8-Dibromo-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1070879-55-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,8-Dibromo-2-methylquinoline synthesis pathway

An In-depth Technical Guide to the Synthesis of 4,8-Dibromo-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif integral to a vast array of pharmacologically active compounds, demonstrating activities ranging from antimalarial to anticancer.[1][2] Among its many derivatives, this compound stands out as a versatile and highly functionalized intermediate. The presence of two bromine atoms at distinct positions—one on the pyridine ring (C4) and one on the benzene ring (C8)—provides two reactive handles for subsequent functionalization via cross-coupling reactions. This enables the construction of complex molecular architectures, making it a valuable building block in medicinal chemistry and materials science for structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview of the synthetic pathway to this compound, beginning with a logical retrosynthetic analysis, followed by a detailed examination of the synthesis of the 2-methylquinoline core, and culminating in the challenging regioselective dibromination. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to ensure both theoretical understanding and practical applicability.

Part 1: Retrosynthetic Analysis and Strategic Planning

A retrosynthetic approach allows for the logical deconstruction of the target molecule into simpler, more accessible starting materials. The primary disconnections for this compound are the carbon-bromine bonds, leading back to the 2-methylquinoline core. This precursor can be further disconnected via established named reactions for quinoline synthesis, such as the Doebner-von Miller reaction, which utilizes aniline and an α,β-unsaturated carbonyl compound.

Caption: Retrosynthetic analysis of this compound.

This analysis establishes a two-stage synthetic strategy:

-

Formation of the Core: Synthesize the 2-methylquinoline scaffold.

-

Functionalization: Introduce the two bromine atoms at the C4 and C8 positions.

Part 2: Synthesis of the 2-Methylquinoline Core via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust and widely used method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[3][4] For the synthesis of 2-methylquinoline, aniline reacts with crotonaldehyde.

Mechanistic Insight

The reaction proceeds through a sequence of steps initiated by the 1,4-conjugate addition of aniline to crotonaldehyde. The resulting intermediate undergoes electrophilic attack on a second aniline molecule, followed by an acid-catalyzed cyclization, dehydration to form a dihydroquinoline, and finally, oxidation to the aromatic quinoline product.

Caption: Simplified mechanism of the Doebner-von Miller reaction.

Causality in Experimental Design

A significant challenge in the Doebner-von Miller synthesis is the propensity for the α,β-unsaturated aldehyde to polymerize under the strong acidic conditions required for the reaction, leading to tar formation and low yields.[5] To mitigate this, a gradual addition of the aldehyde to a heated acidic solution of the aniline is crucial. This strategy maintains a low instantaneous concentration of the aldehyde, favoring the desired bimolecular reaction over polymerization.[5] The use of a strong Brønsted acid like hydrochloric acid is necessary to catalyze both the initial conjugate addition and the subsequent cyclization and dehydration steps.

Experimental Protocol: Synthesis of 2-Methylquinoline

This protocol is adapted from established methodologies designed to minimize side reactions.[5]

-

Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, combine aniline (0.25 mol, 23.3 g) and 6 M hydrochloric acid (150 mL).

-

Heating: Heat the mixture to reflux with vigorous stirring.

-

Reactant Addition: In the addition funnel, place crotonaldehyde (0.3 mol, 21.0 g). Add the crotonaldehyde dropwise to the refluxing aniline hydrochloride solution over a period of 2 hours.

-

Reaction: After the addition is complete, continue to reflux the reaction mixture for an additional 4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up (Basification): Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding a concentrated solution of sodium hydroxide (e.g., 10 M NaOH) until the pH is >10. Caution: This is a highly exothermic process; cool the flask in an ice bath during neutralization.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 2-methylquinoline as a pale yellow oil.

Part 3: Regioselective Dibromination of 2-Methylquinoline

The introduction of two bromine atoms at specific positions on the 2-methylquinoline core is the most critical and challenging step. The regioselectivity of electrophilic aromatic substitution on the quinoline ring is governed by the electronic properties of both the pyridine and benzene rings.

Mechanistic Considerations and Regioselectivity

The quinoline ring system presents a complex landscape for electrophilic substitution.

-

Pyridine Ring (positions 2, 3, 4): This ring is electron-deficient due to the electronegativity of the nitrogen atom, making it generally resistant to electrophilic attack compared to the benzene ring. However, the C4 position is somewhat activated relative to C2 and C3.

-

Benzene Ring (positions 5, 6, 7, 8): This ring is more electron-rich and is the typical site for electrophilic substitution. The nitrogen atom exerts a deactivating effect, particularly at positions C5 and C7. Therefore, positions C6 and C8 are generally the most favored for substitution.

For 2-methylquinoline, direct bromination is expected to yield a mixture of products. However, by conducting the reaction in a strong acid like concentrated sulfuric acid, the quinoline nitrogen is protonated. This further deactivates the pyridine ring, strongly directing electrophilic attack to the benzene ring, primarily at the C5 and C8 positions. The formation of 5,8-dibromoquinoline is a known outcome under these conditions.[6] The subsequent challenge is achieving substitution at the C4 position. The synthesis of this compound likely requires harsh conditions or a multi-step approach. A direct, forceful bromination in fuming sulfuric acid or with a bromine/strong acid system can overcome the deactivation of the pyridine ring to achieve substitution at C4.

Caption: Proposed pathway for the dibromination of 2-methylquinoline.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed method based on established procedures for the polybromination of quinoline scaffolds under strongly acidic conditions.[6]

-

Setup: In a 250 mL flask equipped with a magnetic stirrer, dropping funnel, and a gas trap (to neutralize HBr fumes with NaOH solution), add 2-methylquinoline (0.05 mol, 7.15 g) to concentrated sulfuric acid (100 mL) while cooling in an ice bath.

-

Catalyst Addition: Add silver sulfate (0.05 mol, 15.6 g) to the solution. Silver sulfate acts as a catalyst, generating the electrophilic bromine species.

-

Bromination: While stirring vigorously, add bromine (0.11 mol, 5.6 mL, 17.6 g) dropwise from the addition funnel over 1 hour. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by quenching a small aliquot, extracting, and analyzing via GC-MS or TLC.

-

Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice. This will precipitate the product and silver bromide.

-

Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is approximately 7-8.

-

Extraction: Extract the product with ethyl acetate (3 x 150 mL).

-

Purification: Wash the combined organic layers with a 5% sodium thiosulfate solution (to remove any unreacted bromine) and then with brine. Dry the solution over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol to yield pure this compound.

Part 4: Data Summary and Characterization

The successful synthesis of the target compound must be confirmed through rigorous analytical characterization.

Table 1: Summary of Reaction Conditions

| Step | Reaction Name | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Doebner-von Miller | Aniline, Crotonaldehyde, HCl | Water | Reflux (100-110 °C) | 50-65% |

| 2 | Electrophilic Bromination | 2-Methylquinoline, Br₂, Ag₂SO₄ | Conc. H₂SO₄ | 0 °C to RT | 40-55% (est.) |

Characterization

-

¹H NMR: The proton NMR spectrum should confirm the substitution pattern. The disappearance of the signals corresponding to the protons at C4 and C8 is expected. The remaining aromatic protons will show characteristic shifts and coupling constants.

-

¹³C NMR: The carbon spectrum will show two signals for carbons bearing bromine atoms, typically shifted downfield.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes), with prominent peaks for [M], [M+2], and [M+4]. The molecular ion peak should correspond to the calculated mass of C₁₀H₇Br₂N (298.90 g/mol ).

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired outcome. The pathway hinges on the successful construction of the 2-methylquinoline core, typically via the Doebner-von Miller reaction, followed by a regioselective but challenging electrophilic dibromination. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to approach this synthesis, enabling the production of this valuable intermediate for applications in drug discovery and advanced materials development.

References

- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

The Friedländer Synthesis of Polysubstituted Quinolines: A Technical Guide for Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The Friedländer synthesis, a classical yet continually evolving reaction, remains one of the most direct and versatile methods for constructing this vital heterocyclic motif.[2][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the Friedländer synthesis of polysubstituted quinolines. We will explore the core reaction mechanism, delve into the causal relationships behind experimental choices, present detailed, field-proven protocols, and discuss the modern catalytic systems that have enhanced the efficiency, selectivity, and sustainability of this venerable reaction.

Introduction: The Enduring Relevance of the Quinoline Scaffold and the Friedländer Synthesis

The quinoline ring system is a cornerstone of heterocyclic chemistry and drug discovery.[3] Its derivatives are found in a wide array of natural products, pharmaceuticals, and agrochemicals.[2] The inherent biological activity of the quinoline nucleus has driven extensive research into synthetic methodologies for its construction.[5] Among the various synthetic routes, which include the Skraup, Doebner-Miller, and Combes syntheses, the Friedländer heteroannulation stands out for its simplicity and directness in producing polysubstituted quinolines.[2][3][6]

First reported by Paul Friedländer in 1882, the reaction classically involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration.[6][7][8] This straightforward approach allows for the generation of diverse libraries of substituted quinolines, a critical task in modern drug discovery programs.[1]

Unraveling the Mechanism: A Tale of Two Pathways

The mechanistic understanding of the Friedländer synthesis is crucial for optimizing reaction conditions and predicting outcomes. Two primary pathways are generally accepted, both culminating in the formation of the quinoline ring system. The predominant pathway is often dictated by the reaction conditions (acidic vs. basic catalysis) and the nature of the substrates.[9]

The reaction begins with either an aldol condensation between the two carbonyl-containing starting materials or the formation of a Schiff base.

-

Pathway A: The Aldol-First Route In this mechanism, the 2-amino substituted carbonyl compound ( 1 ) reacts with the α-methylene carbonyl compound ( 2 ) in a rate-limiting aldol addition to form the adduct ( 3 ). This intermediate then undergoes dehydration to yield an α,β-unsaturated carbonyl compound ( 4 ). Subsequent intramolecular cyclization via attack of the amino group on the carbonyl, followed by a final dehydration step, affords the quinoline product ( 7 ).[9]

-

Pathway B: The Schiff Base-First Route Alternatively, the initial step can be the formation of a Schiff base ( 5 ) between the 2-aminoaryl aldehyde or ketone ( 1 ) and the α-methylene carbonyl compound ( 2 ). This is followed by an intramolecular aldol-type reaction to form the cyclic intermediate ( 6 ), which then eliminates water to give the final quinoline product ( 7 ).[9]

Caption: Figure 1: Mechanistic Pathways of the Friedländer Synthesis.

The Art of Catalysis: Guiding the Reaction

The choice of catalyst is paramount in the Friedländer synthesis, influencing reaction rates, yields, and in some cases, regioselectivity. The reaction can be promoted by acids, bases, or modern catalytic systems, each with its own set of advantages and mechanistic implications.[7][10]

Classical Approaches: Acid and Base Catalysis

-

Acid Catalysis : Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZrCl₄, ZnCl₂) are commonly employed.[1][7][9] Acid catalysts activate the carbonyl group of the 2-aminoaryl aldehyde or ketone, facilitating nucleophilic attack by the enol or enolate of the α-methylene carbonyl compound. They also promote the dehydration steps. Trifluoroacetic acid and iodine have also been shown to be effective catalysts.[9]

-

Base Catalysis : Bases such as sodium hydroxide, potassium tert-butoxide (KOtBu), and 1,8-diazabicycloundec-7-ene (DBU) are also effective.[7][10] Base catalysis proceeds by deprotonating the α-methylene group, generating an enolate that then attacks the carbonyl of the 2-aminoaryl starting material. A potential side reaction to consider under basic conditions is the self-condensation of the ketone.[7]

Modern Catalytic Systems: Towards Greener and More Efficient Syntheses

In recent years, significant efforts have been directed towards developing more sustainable and efficient catalytic systems for the Friedländer synthesis.

-

Metal Catalysts : A variety of metal catalysts, including those based on gold, ruthenium, and copper, have been developed.[7][11][12][13] These catalysts can often operate under milder conditions than their classical counterparts. For instance, gold catalysts have been reported to enable the reaction to proceed under milder conditions, which is particularly beneficial for large-scale synthesis where harsh conditions can lead to decreased yields.[7]

-

Heterogeneous Catalysts : To simplify catalyst recovery and reuse, heterogeneous catalysts such as zeolites, sulfated polyborate, and metal-organic frameworks (MOFs) have been successfully applied.[1][4][7] These solid-supported catalysts are easily separated from the reaction mixture by filtration, aligning with the principles of green chemistry.[1]

-

Green Chemistry Approaches : The development of environmentally benign protocols is a major focus of modern organic synthesis. For the Friedländer reaction, this has included the use of water as a solvent, ionic liquids, and even catalyst-free conditions under microwave irradiation or simply heating.[7][14][15] Catalyst-free methods in water have been shown to be highly efficient for certain substrates.[14]

| Catalyst System | Typical Conditions | Advantages | Disadvantages |

| Brønsted/Lewis Acids | Reflux in organic solvents (e.g., EtOH, Toluene) | Readily available, effective for many substrates | Often harsh conditions, catalyst neutralization required |

| Bases | Reflux in organic solvents (e.g., EtOH, DMF) | Effective, particularly for activated methylene compounds | Potential for side reactions (e.g., aldol self-condensation) |

| Metal Catalysts (e.g., Au, Ru) | Milder temperatures, various solvents | High efficiency, milder conditions, potential for novel reactivity | Cost of catalyst, potential for metal contamination in product |

| Heterogeneous Catalysts (e.g., MOFs, Zeolites) | Often higher temperatures, solvent or solvent-free | Catalyst is reusable, simplified workup | May require specific preparation, potential for lower activity |

| Green Approaches (e.g., water, catalyst-free) | Elevated temperatures, often in water or solvent-free | Environmentally friendly, simplified workup | Substrate scope may be limited |

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for researchers. It is crucial to note that optimization of reaction conditions (temperature, time, solvent, and catalyst loading) is often necessary for specific substrates.

General Experimental Workflow

The workflow for a typical Friedländer synthesis is straightforward, involving reaction setup, monitoring, workup, and purification.

Caption: Figure 2: General Experimental Workflow.

Protocol 1: Lewis Acid-Catalyzed Synthesis of a Polysubstituted Quinoline

This protocol describes the synthesis of a polysubstituted quinoline using zirconium(IV) chloride as a Lewis acid catalyst.[1]

-

Materials:

-

2-Aminobenzophenone (1.0 mmol)

-

Ethyl acetoacetate (1.2 mmol)

-

Zirconium(IV) chloride (ZrCl₄) (10 mol%)

-

Ethanol/Water (1:1 mixture, 10 mL)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).[1]

-

Stir the reaction mixture at 60 °C.[1]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]

-

Upon completion, cool the mixture to room temperature.[1]

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[1]

-

Extract the product with ethyl acetate (3 x 20 mL).[1]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.[1]

-

Protocol 2: Heterogeneous Catalysis using a Metal-Organic Framework (MOF)

This protocol outlines a more sustainable approach using a reusable copper-based MOF catalyst.[1]

-

Materials:

-

2-Aminobenzophenone (1.0 mmol)

-

Acetylacetone (1.2 mmol)

-

Copper-based MOF (e.g., Cu-BTC) (5 mol%)

-

Toluene (5 mL)

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

In a sealed reaction vessel, combine 2-aminobenzophenone (1.0 mmol), acetylacetone (1.2 mmol), and the copper-based MOF catalyst (5 mol%).[1]

-

Add toluene (5 mL) as the solvent.[1]

-

Heat the reaction mixture to 100 °C and stir for 2 hours.[1]

-

Monitor the reaction progress by TLC.[1]

-

After the reaction is complete, cool the mixture to room temperature.[1]

-

Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.[1]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.[1]

-

Applications in Drug Development: The Quinoline Pharmacophore

The versatility of the Friedländer synthesis allows for the creation of a vast chemical space around the quinoline core, making it an invaluable tool in drug discovery.[1] Many quinoline derivatives synthesized via this method exhibit potent biological activities.

-

Anticancer Agents : Numerous quinoline derivatives act as anticancer agents by inhibiting tyrosine kinases, topoisomerases, or key signaling pathways like the PI3K/Akt/mTOR pathway.[1]

-

Antimalarial Drugs : The quinoline scaffold is a key pharmacophore in many antimalarial drugs, and the Friedländer synthesis provides a means to generate novel compounds to combat drug-resistant strains.[1][16]

-

Antibacterial Agents : The quinoline core is present in several classes of antibiotics. This synthesis allows for the creation of new derivatives with potential activity against various bacterial strains.[1]

Conclusion and Future Outlook

The Friedländer synthesis has remained a cornerstone of heterocyclic chemistry for over a century, and its importance in the synthesis of polysubstituted quinolines for drug discovery is undiminished. While classical acid- and base-catalyzed methods are still widely used, the field is increasingly moving towards more sustainable and efficient catalytic systems. The development of novel heterogeneous catalysts, metal-free domino reactions, and green reaction conditions will continue to expand the utility of this powerful reaction.[11][17][18] For the medicinal chemist, the Friedländer synthesis offers a robust and adaptable platform for the generation of diverse quinoline libraries, paving the way for the discovery of next-generation therapeutics.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review | Bentham Science [eurekaselect.com]

- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. organicreactions.org [organicreactions.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. The Friedländer Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]

- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Synthesis of quinolines via copper-catalyzed domino reactions of enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. scispace.com [scispace.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Quinoline - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Skraup Synthesis of Quinoline Derivatives

Introduction: The Enduring Relevance of the Skraup Synthesis in Heterocyclic Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds, including the renowned antimalarial drug, chloroquine.[1][2] First reported by Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is a cornerstone reaction for the construction of this vital heterocyclic system.[3][4] It provides a direct and efficient method for preparing quinolines and their derivatives from readily available starting materials.[1][5] This technical guide offers a comprehensive exploration of the Skraup synthesis, delving into its core principles, detailed experimental protocols, and applications, tailored for researchers, scientists, and professionals in the field of drug development.[1]

The archetypal Skraup reaction involves heating a primary aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent, such as nitrobenzene, to yield quinoline.[1][4] While effective, the reaction is notoriously exothermic and can be violent if not properly controlled.[1][6] Consequently, various modifications have been developed to enhance safety and improve yields, which will be discussed herein.[1]

Core Principles and Reaction Mechanism

The Skraup synthesis proceeds through a multi-step mechanism that begins with the acid-catalyzed dehydration of glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[2][5][6]

Step 1: Formation of Acrolein Concentrated sulfuric acid facilitates the dehydration of glycerol, producing acrolein. This is a critical initial step that generates the key electrophile for the subsequent reaction.[2][7]

Step 2: Michael Addition The primary aromatic amine (e.g., aniline) then undergoes a 1,4-conjugate addition, also known as a Michael addition, to the acrolein.[2][5][6] This step forms a β-anilinopropionaldehyde intermediate.

Step 3: Cyclization and Dehydration The acidic conditions promote the cyclization of the β-anilinopropionaldehyde intermediate, followed by dehydration to form 1,2-dihydroquinoline.[5][6][7]

Step 4: Oxidation The final step is the oxidation of the 1,2-dihydroquinoline to the aromatic quinoline product.[2][5][7] An oxidizing agent is required for this transformation.

The Role of the Oxidizing Agent

A variety of oxidizing agents can be employed in the Skraup synthesis. Nitrobenzene is commonly used and can also function as a solvent.[3][4][5] Arsenic acid (As₂O₅) is another option and is reported to result in a less violent reaction.[3][4] The choice of oxidizing agent can influence the reaction's vigor and overall yield.

Mechanistic Insights and Variations

While the general mechanism is widely accepted, detailed studies have proposed more nuanced pathways, including the possibility of a fragmentation-recombination mechanism in the related Skraup-Doebner-Von Miller synthesis.[8][9] This involves the initial conjugate addition of the aniline to the α,β-unsaturated ketone, followed by fragmentation into an imine and the ketone itself, which then recombine to form the quinoline product.[9]

The Doebner-von Miller reaction is a significant modification of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines.[7][10][11]

Experimental Protocols and Methodologies

Reproducible and safe experimental procedures are paramount for the successful application of the Skraup synthesis. The following protocols provide detailed, step-by-step instructions for the synthesis of quinoline and a substituted derivative.

Protocol 1: Synthesis of Quinoline from Aniline

This protocol is a classic example of the Skraup synthesis.

Materials:

-

Aniline

-

Glycerol (anhydrous)

-

Nitrobenzene

-

Concentrated Sulfuric Acid (98%)

-

Ferrous sulfate heptahydrate (moderator)

-

Sodium hydroxide solution (for neutralization)

-

Anhydrous potassium carbonate (for drying)

Procedure:

-

Reaction Setup: In a suitable round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix aniline, glycerol, and nitrobenzene.

-

Acid Addition: Slowly and with constant stirring, add concentrated sulfuric acid to the mixture. This step is highly exothermic and requires careful control of the addition rate.

-

Moderator Addition: Add ferrous sulfate heptahydrate to the reaction mixture. Ferrous sulfate acts as a moderator, helping to control the reaction's exothermicity.[1][12]

-

Heating: Gently heat the mixture in an oil bath. The reaction will become exothermic and begin to boil.[5] Once the reaction is self-sustaining, the external heat source can be removed.[5]

-

Reflux: After the initial vigorous reaction subsides, maintain the mixture at a gentle reflux for 3-4 hours by reapplying heat as necessary.[5] An oil bath temperature of 140-150°C is typically maintained.[1][5]

-

Work-up:

-

Isolation:

-

Purification:

Protocol 2: Synthesis of 8-Hydroxyquinoline

This protocol demonstrates a modified Skraup synthesis for a key intermediate in drug development.[6]

Materials:

-

o-Aminophenol

-

Glycerol (anhydrous)

-

o-Nitrophenol (oxidizing agent)

-

Concentrated Sulfuric Acid (98%)

-

Ferrous sulfate (optional moderator)

-

Sodium hydroxide solution (for neutralization)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, cautiously add concentrated sulfuric acid to glycerol while stirring and cooling in an ice bath.[6]

-

Reactant Addition: To this cooled mixture, slowly add o-aminophenol. Then, add o-nitrophenol and a small amount of ferrous sulfate.[6]

-

Heating: Heat the mixture, maintaining the temperature between 130-140°C for 2-3 hours.[6] The reaction mixture will darken as the reaction progresses.[6]

-

Work-up:

-

Allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a large beaker containing ice water.[6]

-

Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is approximately 7.5-8.[6] This should be done with external cooling. 8-hydroxyquinoline will precipitate as a solid.[6]

-

-

Purification:

Safety Precautions: A Critical Consideration

The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[1][5][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

-

Fume Hood: Conduct the reaction in a well-ventilated fume hood.[5][6]

-

Temperature Control: Careful control of the reaction temperature is critical.[6] Use an ice bath to manage the initial exothermic mixing of reagents and a heating mantle with a temperature controller for the reaction itself.[6]

-

Slow Addition of Reagents: Add reagents, especially the acid, slowly and in a controlled manner.[6]

-

Moderators: The use of moderators like ferrous sulfate is crucial for managing the reaction rate.[1][5][12] Boric acid can also be employed to make the reaction less violent.[1]

Data Presentation: Reaction Yields

The yield of the Skraup synthesis is influenced by several factors, including the substituents on the aniline, the choice of oxidizing agent, and the presence of moderators.[1]

| Substituted Aniline | Product | Yield (%) | Reference |

| Aniline | Quinoline | 84-91 | Organic Syntheses, Coll. Vol. 1, p.478 (1941)[1] |

| m-Nitroaniline | 5-Nitroquinoline & 7-Nitroquinoline | Mixture | The Skraup Synthesis[1] |

Visualizations

Reaction Mechanism Diagram

Caption: Reaction mechanism of the Skraup synthesis.

Experimental Workflow Diagram

Caption: Experimental workflow for the Skraup synthesis.

Conclusion: A Versatile Tool in the Chemist's Arsenal

The Skraup synthesis of quinoline, despite its age and the vigorous conditions it sometimes requires, remains a relevant and valuable reaction in the arsenal of the organic chemist.[1] Its ability to construct the fundamental quinoline ring system from readily available starting materials makes it a cornerstone of heterocyclic chemistry.[1] For researchers and professionals in drug development, a thorough understanding of this reaction, its mechanism, and its practical execution is essential for the exploration of new chemical entities based on the versatile quinoline scaffold.[1]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. iipseries.org [iipseries.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

4,8-Dibromo-2-methylquinoline chemical properties and structure

An In-depth Technical Guide to 4,8-Dibromo-2-methylquinoline

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated quinoline derivative of significant interest to researchers in synthetic organic chemistry, medicinal chemistry, and materials science. We will explore its core chemical properties, molecular structure, and reactivity, with a focus on its role as a versatile synthetic intermediate. This document synthesizes field-proven insights and established protocols to offer a practical resource for scientists and drug development professionals. Key synthetic transformations, such as palladium-catalyzed cross-coupling reactions, are discussed, highlighting the compound's utility in the construction of complex molecular architectures for structure-activity relationship (SAR) studies and the development of novel functional materials.

Introduction and Strategic Importance

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds, including antimalarial, anticancer, and antibacterial agents.[1][2] The strategic introduction of functional groups onto this heterocyclic core is a primary objective in drug discovery. This compound (CAS No: 1070879-55-8) emerges as a pivotal building block in this context.[3][4] Its defining feature is the presence of two bromine atoms at the C4 and C8 positions, which serve as versatile synthetic handles. These halogens enable a diverse range of chemical modifications, primarily through metal-catalyzed cross-coupling reactions.[1] This guide will elucidate the structural characteristics, synthetic accessibility, and chemical reactivity that position this compound as a valuable intermediate for generating molecular libraries aimed at discovering next-generation therapeutics and functional materials.

Molecular Structure and Physicochemical Properties

The unique electronic and steric properties of this compound are dictated by the arrangement of its constituent atoms. The electron-withdrawing nature of the quinoline nitrogen and the two bromine atoms significantly influences the reactivity of the heterocyclic and carbocyclic rings.

Caption: Molecular Structure of this compound.

Physicochemical Data

The key identifiers and properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1070879-55-8 | [3][4] |

| Molecular Formula | C₁₀H₇Br₂N | [3][4] |

| Molecular Weight | 300.98 g/mol | [3][4] |

| Appearance | Solid | [3] |

| SMILES | Cc1cc(Br)c2cccc(Br)c2n1 | [3] |

| InChI | 1S/C10H7Br2N/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3 | [3] |

| InChIKey | ZTIXHNVOIKNFKE-UHFFFAOYSA-N | [3] |

| Monoisotopic Mass | 298.89453 Da | [5] |

| Predicted XlogP | 4.0 | [5] |

Spectroscopic Data (Predicted)

While detailed experimental spectra are proprietary or not widely published, computational predictions and analysis of similar structures provide valuable insights.

| Spectroscopy | Data |

| Mass Spec (ESI-MS) | Predicted [M+H]⁺: 299.90181 m/z, Predicted [M+Na]⁺: 321.88375 m/z.[5] |

| ¹H NMR (Predicted) | Aromatic protons (H3, H5, H6, H7) are expected in the δ 7.0-8.5 ppm range. The methyl (CH₃) protons at the C2 position would appear as a singlet further upfield, typically around δ 2.7-2.9 ppm. |

| ¹³C NMR (Predicted) | Aromatic carbons are expected in the δ 110-150 ppm range. The carbons directly attached to bromine (C4, C8) would be significantly influenced. The methyl carbon would appear upfield, around δ 18-25 ppm. |

Synthesis and Retrosynthetic Analysis

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

The proposed synthesis involves the direct electrophilic bromination of 2-methylquinoline. The quinoline ring system is generally deactivated towards electrophilic substitution, requiring strong acidic conditions. The regioselectivity is influenced by both the existing methyl group and the protonated quinolinium nitrogen under acidic conditions.

Reaction: 2-Methylquinoline → this compound

Rationale: The use of bromine in concentrated sulfuric acid is a classic method for brominating deactivated aromatic systems. Silver sulfate can be used as a catalyst to generate a more potent electrophilic bromine species.[6] The conditions are chosen to favor polysubstitution on the electron-rich rings of the quinoline system.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 2-methylquinoline (1 equiv.) and silver sulfate (1.5-2.0 equiv.) in concentrated sulfuric acid under an inert atmosphere (e.g., Nitrogen).

-

Bromination: Cool the mixture in an ice bath (0-5 °C). Add a solution of bromine (2.2-2.5 equiv.) in concentrated sulfuric acid dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product may precipitate out.

-

Neutralization & Extraction: Neutralize the aqueous solution to a pH of 7-8 using a saturated sodium bicarbonate solution or ammonium hydroxide. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its two bromine substituents. These atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of carbon and heteroatom-based functionalities.

Caption: Key cross-coupling reactions of this compound.

Regioselectivity in Cross-Coupling

In dihalogenated quinolines, the C4 position is generally more susceptible to nucleophilic attack and oxidative addition by palladium catalysts than positions on the carbocyclic ring (like C8).[1] This enhanced reactivity is due to the strong electron-withdrawing effect of the adjacent ring nitrogen. By carefully controlling reaction conditions—such as temperature, reaction time, and the stoichiometry of the coupling partner—it is often possible to achieve regioselective mono-functionalization at the C4 position, leaving the C8-bromo substituent intact for subsequent, different transformations.

Illustrative Synthetic Transformations

The bromine atoms serve as gateways to a vast chemical space, crucial for SAR studies.

| Reaction Type | Reagents & Conditions | Potential Products |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | Aryl-substituted 2-methylquinolines |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base (e.g., Et₃N) | Alkynyl-substituted 2-methylquinolines |

| Buchwald-Hartwig | Primary/Secondary Amine, Pd catalyst, ligand, base (e.g., NaOtBu) | N-substituted amino-2-methylquinolines |

| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl-substituted 2-methylquinolines |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl/Aryl-substituted 2-methylquinolines |

Applications in Research and Drug Development

The true value of this compound is realized in its application as a scaffold for building libraries of novel compounds for biological screening.

-

Anticancer Drug Discovery: Many quinoline derivatives exhibit potent antiproliferative activity against various cancer cell lines.[8][9] By using this compound as a starting point, researchers can synthesize and test novel derivatives for their ability to inhibit cancer cell growth, induce apoptosis, or interfere with key cellular pathways like DNA replication.[8]

-

Antimicrobial Agents: The quinoline core is found in numerous antibacterial and antimalarial drugs.[1] Functionalization of the dibromo-scaffold allows for the exploration of new chemical space to develop agents that can overcome existing drug resistance mechanisms.

-

Materials Science: The rigid, planar structure of the quinoline system makes it an attractive candidate for the development of organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. The bromo-substituents allow for the attachment of chromophores or other functional moieties to tune the electronic and photophysical properties of the resulting materials.

-

SAR Studies: This compound is an ideal platform for systematic Structure-Activity Relationship studies. By creating a matrix of derivatives where different groups are installed at the C4 and C8 positions, researchers can precisely map the structural requirements for binding to a biological target, optimizing potency and selectivity. The presence of halogens can also enhance metabolic stability and facilitate halogen bonding, a crucial interaction in molecular recognition.[1]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

| Hazard Information | Details |

| Signal Word | Danger |

| Hazard Classifications | Acute Toxicity, Oral (Category 3), Serious Eye Damage (Category 1), Chronic Aquatic Toxicity (Category 4).[3] |

| Hazard Statements | H301 (Toxic if swallowed), H318 (Causes serious eye damage), H413 (May cause long lasting harmful effects to aquatic life).[3] |

| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3] |

| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.[3] |

Handling Recommendations: Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

References

- 1. benchchem.com [benchchem.com]

- 2. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR 1070879-55-8 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - this compound (C10H7Br2N) [pubchemlite.lcsb.uni.lu]

- 6. prepchem.com [prepchem.com]

- 7. acgpubs.org [acgpubs.org]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

Core Physicochemical & Structural Characteristics

An In-depth Technical Guide to 4,8-Dibromo-2-methylquinoline: A Core Scaffold for Modern Drug Discovery

As a Senior Application Scientist, my experience has shown that the success of a drug discovery program often hinges on the strategic selection of core molecular scaffolds. These scaffolds are not merely inert frameworks; they are functional platforms that dictate synthetic accessibility, physicochemical properties, and the potential for biological interaction. Among these, the quinoline ring system is a "privileged structure," a recurring motif in a vast number of pharmacologically active agents[1][2]. This guide focuses on a particularly valuable, yet underexplored, derivative: This compound .

This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple catalog of facts to provide a deeper understanding of the causality behind its synthesis, reactivity, and application. We will explore why this specific substitution pattern is synthetically valuable and how it can be leveraged to accelerate the discovery of novel therapeutics.

The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. This compound is a solid at room temperature, and its identity is unequivocally established by its Chemical Abstracts Service (CAS) number: 1070879-55-8 [3][4].

| Property | Value | Source |

| CAS Number | 1070879-55-8 | [3] |

| Molecular Formula | C₁₀H₇Br₂N | [3][4] |

| Molecular Weight | 300.98 g/mol | [3][4] |

| Appearance | Solid | |

| SMILES | Cc1cc(Br)c2cccc(Br)c2n1 | |

| InChI Key | ZTIXHNVOIKNFKE-UHFFFAOYSA-N |

These fundamental data are the entry point for all further analytical and synthetic considerations. The molecular weight is critical for interpreting mass spectrometry results, while the formula provides the basis for elemental analysis and high-resolution mass spectrometry (HRMS) for structural confirmation.

Synthesis Strategy: A Mechanistic Perspective

A plausible and controlled method is to build the quinoline ring with the bromine atoms already in place using a modified Doebner-von Miller reaction . This approach offers superior control compared to the direct bromination of 2-methylquinoline, where achieving the specific 4,8-disubstitution pattern against other isomers would be challenging due to the complex interplay of activating and deactivating effects.

The proposed synthesis begins with 2,4-dibromoaniline . The amino group in this starting material will ultimately become the nitrogen atom in the quinoline ring, and the bromine atoms are locked into their desired final positions relative to it.

Caption: Proposed synthetic workflow for this compound.

Field-Proven Experimental Protocol (Proposed)

This protocol is a self-validating system. Each step includes checkpoints and characterization methods to ensure the reaction is proceeding as expected before moving to the next stage.

-

Reaction Setup:

-

To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 2,4-dibromoaniline (1.0 eq).

-

Add concentrated hydrochloric acid (approx. 3-4 volumes relative to the aniline) as the solvent and catalyst. Stir until a slurry is formed.

-

-

Condensation:

-

Heat the mixture to 90-100 °C.

-

Add crotonaldehyde (1.2 eq) dropwise via the dropping funnel over 30 minutes. An exothermic reaction is expected. Maintain the temperature below 120 °C.

-

Causality Check: The acid protonates the aldehyde, activating it for nucleophilic attack by the aniline. The subsequent cyclization and dehydration steps are all acid-catalyzed.

-

-

Oxidative Aromatization:

-

After the addition is complete, add a mild oxidizing agent, such as arsenic pentoxide or nitrobenzene (present in the aniline starting material in classical Skraup synthesis), to the reaction mixture.

-

Continue heating at reflux for 3-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Trustworthiness: The oxidant is crucial for converting the intermediate dihydroquinoline to the stable aromatic quinoline ring system. Without this step, the reaction would yield a mixture of reduced products.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture by slowly adding a saturated solution of sodium carbonate until the pH is ~8-9. This will precipitate the crude product.

-

Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.

-

The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Final Validation: The purified product's identity and purity (>97%) must be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

-

Structural Elucidation via Spectroscopy

Confirming the structure of the final compound is non-negotiable. While experimental spectra for this specific molecule are not widely published, we can predict the key features based on extensive data from analogous brominated quinolines[1][5].

| Data Type | Expected Observations | Rationale |

| ¹H NMR | Methyl Protons (C2-CH₃): Singlet at ~2.7-2.9 ppm. Aromatic Protons: Doublets and triplets between 7.5-8.5 ppm. The proton at C3 will be a singlet. Protons adjacent to bromine atoms (C5, C7) will be shifted downfield. | The methyl group is a singlet as it has no adjacent protons. The aromatic protons are in a complex region, but their multiplicity and coupling constants will confirm the substitution pattern. The electron-withdrawing effect of bromine deshields nearby protons. |

| ¹³C NMR | Methyl Carbon: ~20-25 ppm. Aromatic Carbons: 115-155 ppm. Carbons bonded to Bromine (C4, C8): Significantly shielded compared to their unsubstituted counterparts, appearing at ~118-125 ppm. | The chemical shifts provide a map of the carbon skeleton. The direct attachment of a heavy atom like bromine causes a characteristic upfield (shielding) shift for the attached carbon, a key signature for confirming the position of halogenation. |

| HRMS (ESI) | [M+H]⁺: m/z ~300.8979, 302.8958, 304.8938. | The presence of two bromine atoms will give a characteristic isotopic pattern (approx. 1:2:1 ratio for M, M+2, M+4), providing unambiguous confirmation of the dibromo substitution. The exact mass confirms the elemental composition. |

The Synthetic Hub: Reactivity & Application in Drug Discovery

The true value of this compound lies in its potential as a synthetic hub . The two bromine atoms, positioned at electronically distinct locations (the pyridine-like C4 and the benzene-like C8), serve as versatile handles for introducing molecular complexity through palladium-catalyzed cross-coupling reactions[6][7][8][9].

This strategy allows for the systematic and modular construction of compound libraries, which is the cornerstone of modern Structure-Activity Relationship (SAR) studies in drug development.

Caption: this compound as a central hub for synthetic diversification.

Mechanism and Experimental Choice

-

Suzuki-Miyaura Coupling: This reaction is exceptionally robust for creating C(sp²)-C(sp²) bonds, ideal for attaching new aryl or heteroaryl rings. The choice of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄) is critical. The base activates the boronic acid, facilitating the transmetalation step, which is often rate-limiting. This is the go-to method for building biaryl structures common in kinase inhibitors.

-

Sonogashira Coupling: To introduce rigid alkynyl linkers, the Sonogashira coupling is unparalleled. It requires a palladium catalyst and a copper(I) co-catalyst. The copper facilitates the formation of a copper acetylide intermediate, which then transmetalates to the palladium center. This method is invaluable for creating compounds that probe linear binding pockets in enzymes.

-

Buchwald-Hartwig Amination: This reaction forms C-N bonds, converting the bromo-substituents into amino groups. These amino derivatives, such as 4-Amino-8-bromo-2-methylquinoline , are crucial intermediates for antimalarial and anticancer agents[10]. The choice of a specialized phosphine ligand (e.g., XPhos, SPhos) is essential for achieving high yields, as these ligands promote the final reductive elimination step to release the aminated product.

The differential reactivity of the C4-Br versus the C8-Br bond can potentially be exploited for selective, stepwise functionalization by carefully tuning reaction conditions, ligands, and temperature, offering an advanced strategy for building highly complex molecules from a single starting scaffold.

Safety and Handling

As with all halogenated heterocyclic compounds, proper handling of this compound is imperative. It is classified as a hazardous substance.

-

Signal Word: Danger

-

Hazard Statements:

-

H301: Toxic if swallowed.

-

H318: Causes serious eye damage.

-

H413: May cause long lasting harmful effects to aquatic life.

-

-

Precautionary Measures:

-

P280: Wear protective gloves, eye protection, and face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

All manipulations should be performed in a certified chemical fume hood. Researchers must consult the full Safety Data Sheet (SDS) before use.

Conclusion

This compound is more than just another chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its true potential is unlocked not by what it is, but by what it can become. By leveraging the bromine atoms as synthetic handles for robust and versatile cross-coupling reactions, researchers can rapidly generate diverse libraries of novel compounds. This capability directly addresses the core need of drug discovery: the efficient exploration of chemical space to identify the next generation of therapeutic agents. This guide provides the foundational knowledge and strategic insight necessary to integrate this powerful building block into any advanced drug development program.

References

- 1. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. scbt.com [scbt.com]

- 5. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 4-Amino-8-bromo-2-methylquinoline [myskinrecipes.com]

Foreword: Decoding the Brominated Quinoline Signature

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Brominated Quinolines

Brominated quinolines represent a fascinating and challenging class of molecules. Found in applications ranging from pharmaceuticals and agrochemicals to materials science, their analysis is critical for drug development, metabolite identification, and environmental safety monitoring[1]. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural elucidative power. However, the unique properties of the bromine atom and the quinoline core demand a nuanced and well-considered analytical approach.

This guide moves beyond simplistic protocols. It is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and field-proven insights required to develop robust, accurate, and reliable MS-based methods for the analysis of these compounds. We will explore the causality behind experimental choices, from selecting the optimal ionization source to interpreting the intricate dance of fragments in a tandem MS spectrum. Our objective is to equip you not just with methods, but with the understanding to adapt, troubleshoot, and innovate.

The Foundational Clue: Understanding the Bromine Isotopic Pattern

Nature has provided a powerful, intrinsic label for any bromine-containing compound. Unlike many other elements, bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively)[2]. This results in a highly characteristic isotopic signature in the mass spectrum.

Any ion containing a single bromine atom will appear not as a single peak, but as a doublet of peaks separated by two mass-to-charge units (m/z), with a relative intensity ratio of roughly 1:1. This "M" and "M+2" pattern is the first and most definitive piece of evidence for the presence of bromine in an unknown analyte[3].

For molecules containing multiple bromine atoms, this pattern becomes more complex but equally informative. A dibrominated compound will exhibit an M, M+2, and M+4 pattern with a characteristic 1:2:1 intensity ratio, while a tribrominated compound shows a 1:3:3:1 pattern, and so on[2][4]. Recognizing these patterns is a fundamental skill in this field.

Table 1: Theoretical Isotopic Patterns for Polybrominated Compounds

| Number of Bromine Atoms | Isotopic Peaks | Theoretical Intensity Ratio |

| 1 | M, M+2 | 1:1 |

| 2 | M, M+2, M+4 | 1:2:1 |

| 3 | M, M+2, M+4, M+6 | 1:3:3:1 |

| 4 | M, M+2, M+4, M+6, M+8 | 1:4:6:4:1 |

Note: These ratios are theoretical. Actual observed intensities may vary slightly.

The Gateway to Analysis: Ionization Technique Selection

The choice of ionization technique is the most critical decision in the analytical workflow. It dictates whether the analyte can be observed, the degree of fragmentation, and the overall sensitivity of the method. The selection hinges on the physicochemical properties of the brominated quinoline, primarily its volatility and thermal stability.

Caption: Workflow for selecting an appropriate ionization technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

For brominated quinolines that are sufficiently volatile and thermally stable, GC-MS is a powerful technique offering excellent chromatographic separation and robust ionization[5][6].

-

Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the molecule, causing reproducible and extensive fragmentation[7][8]. While this can sometimes lead to a weak or absent molecular ion peak, the resulting fragmentation pattern is like a fingerprint, invaluable for structural confirmation and library matching[8]. The distinct bromine isotope pattern will be preserved in any fragment that retains the bromine atom.

-

Chemical Ionization (CI): A "soft" ionization technique that uses a reagent gas (e.g., methane or ammonia) to gently ionize the analyte, typically through proton transfer[8]. This minimizes fragmentation and usually produces an abundant protonated molecule ([M+H]⁺) or an adduct ion, making it ideal for unequivocally determining the molecular weight of the compound[9]. Negative Chemical Ionization (NCI) can be particularly sensitive for halogenated compounds, offering excellent selectivity[5].

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the method of choice for the vast majority of brominated quinolines encountered in pharmaceutical and biological research, which are often larger, more polar, and not amenable to GC.

-

Electrospray Ionization (ESI): ESI is arguably the most important ionization technique for this class of compounds. The quinoline structure contains a basic nitrogen atom that is readily protonated in the acidic mobile phases commonly used in reversed-phase LC. This makes ESI a highly efficient and soft ionization method, yielding a strong protonated molecular ion ([M+H]⁺) with minimal in-source fragmentation[10][11]. This stability of the precursor ion is crucial for subsequent tandem MS (MS/MS) experiments.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar brominated quinolines that may not ionize well by ESI. It involves a corona discharge to ionize the solvent, which then transfers a proton to the analyte[12]. It is generally more tolerant of higher flow rates and less susceptible to matrix effects than ESI.

Unraveling the Structure: Fragmentation Analysis

Once the molecular ion is identified, tandem mass spectrometry (MS/MS) is employed to induce fragmentation and gain structural insights. In this process, the precursor ion of interest (e.g., the [M+H]⁺ ion) is isolated, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed[13]. For brominated quinolines, several characteristic fragmentation pathways are observed.

References

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. What are the common ionization methods for GC/MS [scioninstruments.com]

- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 10. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 4,8-Dibromo-2-methylquinoline: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,8-dibromo-2-methylquinoline, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, logical synthetic pathways, characteristic spectroscopic data, and its versatile reactivity, with a particular focus on its application as a molecular scaffold in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers, offering both foundational knowledge and practical insights into the utilization of this compound in a laboratory setting.

Core Molecular Attributes

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle, distinguished by the presence of two bromine atoms at the 4 and 8 positions and a methyl group at the 2-position. These substitutions significantly influence the molecule's electronic properties and reactivity, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇Br₂N | [1] |

| Molecular Weight | 300.98 g/mol | [1] |

| CAS Number | 1070879-55-8 | [1] |

| Appearance | Typically a solid | |

| Canonical SMILES | Cc1cc(Br)c2cccc(Br)c2n1 | |

| InChI Key | ZTIXHNVOIKNFKE-UHFFFAOYSA-N |

Synthesis and Spectroscopic Characterization

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a logical and effective synthetic route can be postulated based on established quinoline synthesis methodologies and subsequent halogenation reactions.

Postulated Synthetic Pathway

A plausible and widely utilized method for the synthesis of the 2-methylquinoline core is the Doebner-von Miller reaction . This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. In this case, the reaction of a suitable aniline with crotonaldehyde would yield 2-methylquinoline. Subsequent bromination would then install the bromine atoms at the 4 and 8 positions. The choice of brominating agent and reaction conditions would be critical to achieve the desired regioselectivity.

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: A plausible synthetic workflow for this compound.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the bromine atoms. The methyl group would likely appear as a singlet in the upfield region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display signals for all ten carbon atoms in the molecule. The carbons attached to the bromine atoms would exhibit characteristic chemical shifts.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with prominent M, M+2, and M+4 peaks.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations within the quinoline ring system.

Chemical Reactivity and Synthetic Utility

The bromine atoms at the 4 and 8 positions of this compound are the primary sites of reactivity, making it a versatile intermediate for the synthesis of more complex molecules. These positions are amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide.[4][5] this compound can serve as the halide partner in this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4 and/or 8 positions. The differential reactivity of the two bromine atoms could potentially allow for selective functionalization under carefully controlled reaction conditions.

The following diagram illustrates the catalytic cycle of a Suzuki-Miyaura coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.01-0.05 eq), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Applications in Drug Discovery and Medicinal Chemistry

Quinoline and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. The introduction of bromine atoms provides handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Brominated quinolines have been investigated for their potential as anticancer, antimalarial, and antimicrobial agents.

The this compound scaffold can be utilized to generate libraries of compounds for high-throughput screening. By employing Suzuki-Miyaura coupling and other cross-coupling reactions, a diverse array of substituents can be introduced at the 4 and 8 positions, enabling the systematic exploration of chemical space to identify novel bioactive molecules. The insights gained from such studies can guide the rational design of more potent and selective drug candidates.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined structure, predictable reactivity, and amenability to powerful cross-coupling reactions make it an attractive starting material for the synthesis of complex molecular architectures. This guide has provided a comprehensive overview of its key characteristics and a practical framework for its utilization in a research setting. Further exploration of the chemistry and biological activity of derivatives of this compound is a promising avenue for the discovery of new therapeutic agents.

References

An In-depth Technical Guide to 4,8-Dibromo-2-methylquinoline: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4,8-Dibromo-2-methylquinoline, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the plausible synthetic pathways, analytical characterization, and prospective applications of this molecule, grounding its claims in established chemical principles and data from closely related analogues.

Introduction and Physicochemical Properties

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle that forms the core scaffold of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The strategic placement of two bromine atoms and a methyl group on the quinoline framework imparts unique electronic and steric properties, making it a valuable intermediate for the synthesis of more complex molecules.[2] The bromine atoms, in particular, serve as versatile synthetic handles for elaboration via cross-coupling reactions, while the methyl group can influence the molecule's binding affinity to biological targets.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1070879-55-8 | [3][4] |

| Molecular Formula | C₁₀H₇Br₂N | [3][4] |

| Molecular Weight | 300.98 g/mol | [3][4] |

| Monoisotopic Mass | 298.89453 Da | [5] |

| Predicted XlogP | 4.0 | [5] |

| SMILES | Cc1cc(Br)c2cccc(Br)c2n1 | [5] |

| InChI | InChI=1S/C10H7Br2N/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3 | [5] |

Proposed Synthesis via Doebner-von Miller Reaction

The proposed synthesis of this compound would involve the acid-catalyzed condensation of 2,4-dibromoaniline with crotonaldehyde. The regioselectivity of the cyclization is directed by the positions of the bromine atoms on the aniline ring.

Causality of Experimental Choices

-